![molecular formula C18H17N B14213403 [2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]acetonitrile CAS No. 823227-97-0](/img/structure/B14213403.png)
[2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]acetonitrile is a chemical compound characterized by its unique structure, which includes a phenyl ring substituted with a dec-3-ene-1,5-diyn-1-yl group and an acetonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]acetonitrile typically involves the reaction of a phenylacetonitrile derivative with a dec-3-ene-1,5-diyn-1-yl halide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures to facilitate the coupling reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
[2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the alkyne groups.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, where nucleophiles such as amines or alcohols can replace the nitrile group, forming amides or esters, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Hydrogenated products with reduced alkyne groups.
Substitution: Amides or esters formed from the reaction with nucleophiles.
科学的研究の応用
[2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]acetonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of [2-(Dec-3-ene-1-yl)phenyl]acetonitrile involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of biological processes. For example, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation.
類似化合物との比較
Similar Compounds
[2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]methanol: Similar structure but with a hydroxyl group instead of a nitrile group.
[3-(Dec-3-ene-1,5-diyn-1-yl)phenyl]acetonitrile: Similar structure but with the alkyne group at a different position on the phenyl ring.
特性
CAS番号 |
823227-97-0 |
|---|---|
分子式 |
C18H17N |
分子量 |
247.3 g/mol |
IUPAC名 |
2-(2-dec-3-en-1,5-diynylphenyl)acetonitrile |
InChI |
InChI=1S/C18H17N/c1-2-3-4-5-6-7-8-9-12-17-13-10-11-14-18(17)15-16-19/h7-8,10-11,13-14H,2-4,15H2,1H3 |
InChIキー |
MMWOKEMXJJDWNQ-UHFFFAOYSA-N |
正規SMILES |
CCCCC#CC=CC#CC1=CC=CC=C1CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Butanol, 1-[[(1R,2S)-2-(1,1-dimethylethyl)cyclohexyl]oxy]-, (2S)-](/img/structure/B14213321.png)
![5-[(2-Hydroxyethyl)amino]-N-(piperidin-1-yl)furan-2-carboxamide](/img/structure/B14213328.png)

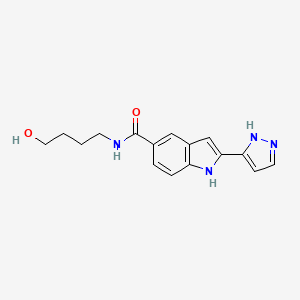
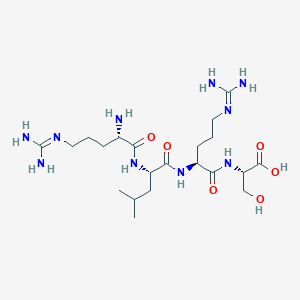
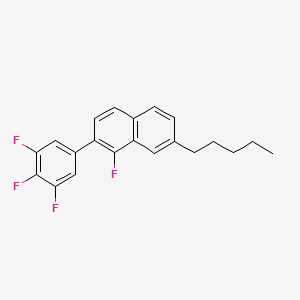
![7-Ethoxy-3-[2-(4-ethylcyclohexyl)ethyl]-1,2,8-trifluoronaphthalene](/img/structure/B14213371.png)

![1-{2-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]phenyl}ethan-1-one](/img/structure/B14213386.png)
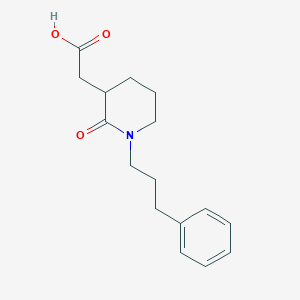
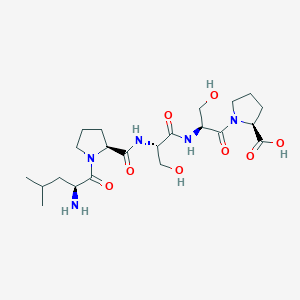
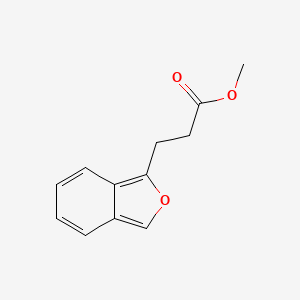
![3-Pyridinamine, 5-bromo-N-[(4-chlorophenyl)methyl]-](/img/structure/B14213414.png)
![2-({2-[(2-Acetylphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14213418.png)
